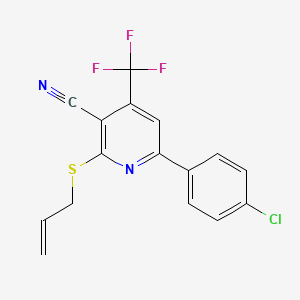![molecular formula C24H26Cl2N4O2S B11587770 2-{[(4Z)-1-(4-methylphenyl)-2-thioxo-1,3-diazaspiro[4.5]dec-4-ylidene]amino}ethyl (3,4-dichlorophenyl)carbamate](/img/structure/B11587770.png)
2-{[(4Z)-1-(4-methylphenyl)-2-thioxo-1,3-diazaspiro[4.5]dec-4-ylidene]amino}ethyl (3,4-dichlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4Z)-1-(4-methylphenyl)-2-thioxo-1,3-diazaspiro[45]dec-4-ylidene]amino}ethyl (3,4-dichlorophenyl)carbamate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4Z)-1-(4-methylphenyl)-2-thioxo-1,3-diazaspiro[4.5]dec-4-ylidene]amino}ethyl (3,4-dichlorophenyl)carbamate typically involves multi-step organic reactions. The key steps include the formation of the spirocyclic core, introduction of the thioxo group, and subsequent functionalization with the carbamate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-{[(4Z)-1-(4-methylphenyl)-2-thioxo-1,3-diazaspiro[4.5]dec-4-ylidene]amino}ethyl (3,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the spirocyclic core or the carbamate moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the spirocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{[(4Z)-1-(4-methylphenyl)-2-thioxo-1,3-diazaspiro[4.5]dec-4-ylidene]amino}ethyl (3,4-dichlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[(4Z)-1-(4-methylphenyl)-2-thioxo-1,3-diazaspiro[4.5]dec-4-ylidene]amino}ethyl (3,4-dichlorophenyl)carbamate involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4Z)-1-(4-methylphenyl)-2-thioxo-1,3-diazaspiro[4.5]dec-4-ylidene]amino}ethyl (3,4-dichlorophenyl)carbamate
- This compound
Uniqueness
This compound is unique due to its spirocyclic structure and the presence of both thioxo and carbamate functional groups
Properties
Molecular Formula |
C24H26Cl2N4O2S |
|---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
2-[[1-(4-methylphenyl)-2-sulfanylidene-1,3-diazaspiro[4.5]decan-4-ylidene]amino]ethyl N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C24H26Cl2N4O2S/c1-16-5-8-18(9-6-16)30-22(33)29-21(24(30)11-3-2-4-12-24)27-13-14-32-23(31)28-17-7-10-19(25)20(26)15-17/h5-10,15H,2-4,11-14H2,1H3,(H,28,31)(H,27,29,33) |
InChI Key |
IJELPUUNGZSKBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=S)NC(=NCCOC(=O)NC3=CC(=C(C=C3)Cl)Cl)C24CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-Chlorobenzylidene)-2-(4-isopropoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11587692.png)

![3-{1-[3-(methoxycarbonyl)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B11587703.png)
![(2E)-3-[2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11587714.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11587727.png)
![11-benzyl-5-(2-chlorophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11587735.png)
![allyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11587745.png)
![ethyl 2-[1-(4-methoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11587754.png)
![N'-[(2-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B11587761.png)
![2-(1-Benzylindol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol](/img/structure/B11587778.png)
![3-{[3-Cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoic acid](/img/structure/B11587780.png)
![2-Methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl acetate](/img/structure/B11587781.png)
![(5Z)-2-(3-chlorophenyl)-5-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11587787.png)

